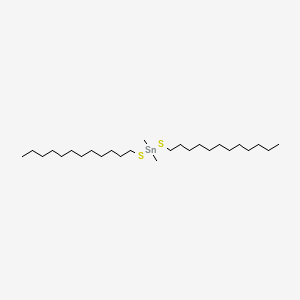![molecular formula C16H14O4 B1600350 3,3'-二甲基-[1,1'-联苯]-4,4'-二羧酸 CAS No. 63297-02-9](/img/structure/B1600350.png)
3,3'-二甲基-[1,1'-联苯]-4,4'-二羧酸
描述
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by two benzene rings connected by a single bond, with carboxylic acid groups at the 4 and 4’ positions and methyl groups at the 3 and 3’ positions. It is a derivative of biphenyl and is used in various chemical and industrial applications due to its unique structural properties.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology and Medicine:
- Investigated for its potential biological activities, including anti-inflammatory and anticancer properties .
- Used in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of polymers and advanced materials.
- Applied in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary targets of the compound 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways and understand their downstream effects.
Result of Action
The molecular and cellular effects of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival.
Action Environment
The action, efficacy, and stability of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by various environmental factors . These can include the pH and composition of the biological medium, the presence of other interacting molecules, and physical factors such as temperature and pressure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or dioxane at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dicarboxylic acid.
Reduction: Formation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
相似化合物的比较
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Lacks the methyl groups at the 3 and 3’ positions.
[1,1’-Biphenyl]-3,3’-dicarboxylic acid: Has carboxylic acid groups at the 3 and 3’ positions instead of the 4 and 4’ positions.
Uniqueness:
- The presence of both carboxylic acid and methyl groups in specific positions provides unique reactivity and properties.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4-(4-carboxy-3-methylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-7-11(3-5-13(9)15(17)18)12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJNTOJAUQZMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473244 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63297-02-9 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


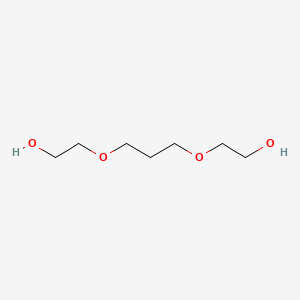
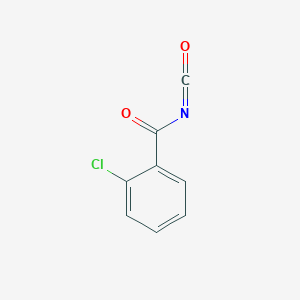

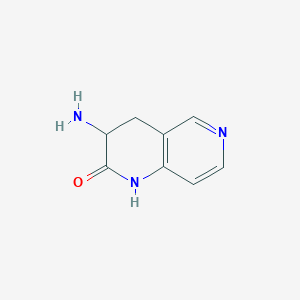
![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)
![Pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B1600276.png)

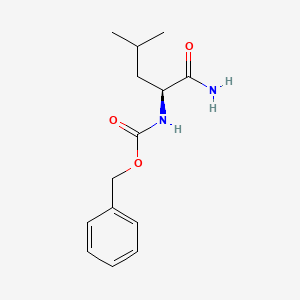
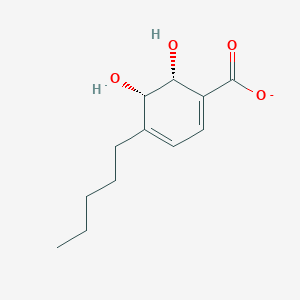

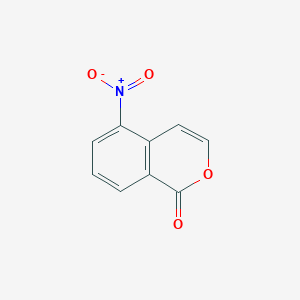
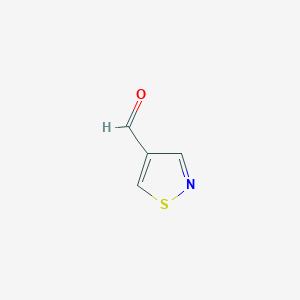
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
